![molecular formula C14H14N2O B1202671 1H-Indole, 3-(2-propyl-5-oxazolyl)- CAS No. 93773-64-9](/img/structure/B1202671.png)
1H-Indole, 3-(2-propyl-5-oxazolyl)-
Overview
Description
“1H-Indole, 3-(2-propyl-5-oxazolyl)-” is a chemical compound that has been studied for its potential biological applications . It has been synthesized and evaluated in vitro as a new class of non-competitive α-glucosidase inhibitors . Most of the compounds showed better inhibitory activity than the reference drug (acarbose), with compound 35 being the most potent inhibitor .
Synthesis Analysis
The synthesis of indolyl-1,2,4-oxidizable derivatives, which include “1H-Indole, 3-(2-propyl-5-oxazolyl)-”, has been reported . The process involves the transformation of 4-(1H-indol-3-yl)butanoic acid into various derivatives, including 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol .Molecular Structure Analysis
The molecular formula of “1H-Indole, 3-(2-propyl-5-oxazolyl)-” is C14H14N2O . The structure of this compound includes an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Scientific Research Applications
Biological Activities and Synthesis Advances
- "1H-Indole, 3-(2-propyl-5-oxazolyl)-" and its derivatives, such as pimprinine and streptochlorin, exhibit significant biological activities. These compounds, found in marine microorganisms, hold potential in medicine and pesticide development. Key focus areas include synthesizing these compounds and understanding their biological activities (Shi Zhan et al., 2020).
Chemical Reactions and Structural Analysis
- Research has explored the synthesis of oxazolo[3,2-a]indoles, pyrrolo- and azepino-[1,2-a]indoles from 3H-indole 1-oxides and acetylenecarboxylic esters through skeletal rearrangements. These compounds have been characterized using spectroscopy and X-ray crystallography (R. Letcher et al., 1993).
Pharmacological Activities
- Indole derivatives, including 1H-Indole, 3-(2-propyl-5-oxazolyl)-, are known for their varied pharmacological activities. These activities are essential in the field of medicinal chemistry, including potential anti-inflammatory and analgesic properties (S. M. Basavarajaiah et al., 2021).
Novel Compounds and Inhibitors
- Research has led to the development of novel indole-based compounds with potential as urease inhibitors. These compounds have shown significant in vitro inhibitory potential and potential as therapeutic agents in drug design (M. Nazir et al., 2018).
Antimicrobial Evaluation
- There has been significant interest in synthesizing novel compounds with 1H-Indole, 3-(2-propyl-5-oxazolyl)-, and evaluating their antimicrobial activities. These include a variety of triazolo[3,4-b][1,3,4]thiadiazoles and other diazoles with indole moieties (S. M. Gomha et al., 2011).
Structural Analysis and Synthesis Techniques
- X-ray crystallographic analysis has been utilized to determine the structure of compounds derived from 1H-Indole, 3-(2-propyl-5-oxazolyl)-. These studies aid in understanding the tautomeric forms and molecular interactions of these compounds (Z. Seferoğlu et al., 2009).
Synthesis and Screening for Biological Activity
- Novel synthetic routes have been developed for derivatives of 1H-Indole, 3-(2-propyl-5-oxazolyl)-. These compounds are screened for their biological activities, including antibacterial and antifungal properties (Hemalatha Gadegoni et al., 2013).
Mechanism of Action
Future Directions
The future directions for “1H-Indole, 3-(2-propyl-5-oxazolyl)-” could involve further exploration of its potential as a non-competitive α-glucosidase inhibitor . Given its better inhibitory activity than the reference drug, it could be a promising candidate for developing novel drugs against type 2 diabetes .
properties
IUPAC Name |
5-(1H-indol-3-yl)-2-propyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-5-14-16-9-13(17-14)11-8-15-12-7-4-3-6-10(11)12/h3-4,6-9,15H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQVQYHMHWZCAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(O1)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918125 | |
Record name | 3-(2-Propyl-1,3-oxazol-5-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 3-(2-propyl-5-oxazolyl)- | |
CAS RN |
93773-64-9 | |
Record name | WS 30581A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093773649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Propyl-1,3-oxazol-5-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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